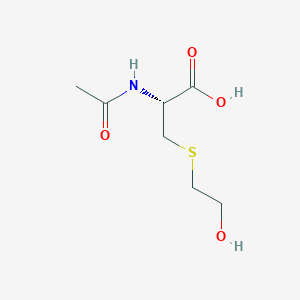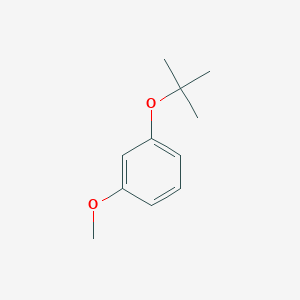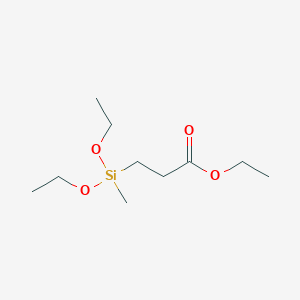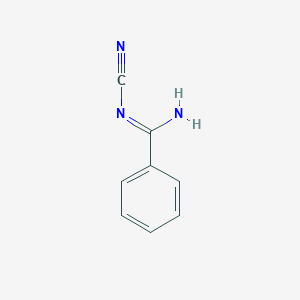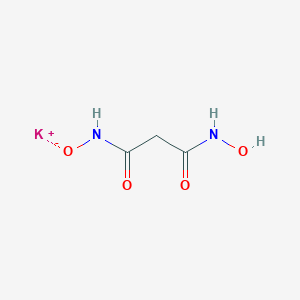![molecular formula C9H7NO2 B096537 2H,6H-[1,3]Dioxolo[4,5-E]indole CAS No. 17367-93-0](/img/structure/B96537.png)
2H,6H-[1,3]Dioxolo[4,5-E]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H,6H-[1,3]Dioxolo[4,5-E]indole is a heterocyclic organic compound that has been found to have significant applications in scientific research. It is a bicyclic compound that contains both an indole and a dioxolane ring system. Its unique structure has made it a subject of interest for researchers in the fields of chemistry and biology. In
Wissenschaftliche Forschungsanwendungen
2H,6H-[1,3]Dioxolo[4,5-E]indole has been found to have a wide range of scientific research applications. It has been studied as a potential anti-cancer agent, with promising results in preclinical studies. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 2H,6H-[1,3]Dioxolo[4,5-E]indole is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, 2H,6H-[1,3]Dioxolo[4,5-E]indole has been found to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage in cells. It has also been found to have neuroprotective effects, possibly through the inhibition of certain enzymes that are involved in the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2H,6H-[1,3]Dioxolo[4,5-E]indole in lab experiments is its unique structure, which allows for the exploration of its potential biological activities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
Zukünftige Richtungen
There are many potential future directions for research on 2H,6H-[1,3]Dioxolo[4,5-E]indole. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of interest is the exploration of its potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to design experiments that specifically target its activity.
Synthesemethoden
The synthesis of 2H,6H-[1,3]Dioxolo[4,5-E]indole can be achieved through a variety of methods. One commonly used method involves the reaction of an indole derivative with a glycolic acid derivative under acidic conditions. This reaction leads to the formation of the dioxolane ring system, which is then fused with the indole ring to form the final product. Another method involves the use of a palladium-catalyzed reaction between an aryl halide and an alkyne, followed by a cyclization reaction to form the dioxolane ring system.
Eigenschaften
IUPAC Name |
6H-[1,3]dioxolo[4,5-e]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-2-8-9(12-5-11-8)6-3-4-10-7(1)6/h1-4,10H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRKIMIEEYHFCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=C(C=C2)NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600094 |
Source


|
| Record name | 2H,6H-[1,3]Dioxolo[4,5-e]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6H-[1,3]Dioxolo[4,5-e]indole | |
CAS RN |
17367-93-0 |
Source


|
| Record name | 2H,6H-[1,3]Dioxolo[4,5-e]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





